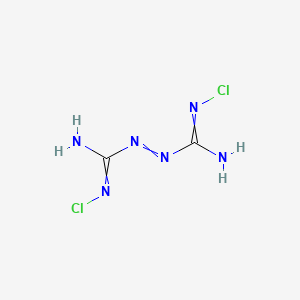
Chloroazodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chloroazodin is synthesized by treating an acetic acid-sodium acetate solution of guanidine nitrate with sodium hypochlorite in the cold. The reaction yields bright yellow needles, plates, or flakes of this compound . Industrial production methods typically involve similar synthetic routes, ensuring the compound’s purity and stability.
Chemical Reactions Analysis
Chloroazodin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different chlorinated derivatives.
Reduction: The compound can be reduced to form less chlorinated or dechlorinated products.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloroazodin has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Due to its antimicrobial properties, this compound is used in biological studies to investigate its effects on different microorganisms.
Medicine: this compound is employed as an antiseptic and disinfectant in surgical and clinical settings.
Mechanism of Action
Chloroazodin exerts its effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The compound targets the microbial cell wall and membrane, causing structural damage and inhibiting essential cellular functions .
Comparison with Similar Compounds
Chloroazodin is similar to other chlorine-based disinfectants such as hypochlorous acid and hypochlorite. it is unique due to its specific molecular structure and the presence of multiple chlorine atoms, which enhance its antimicrobial properties. Similar compounds include:
- Hypochlorous acid (HOCl)
- Hypochlorite (OCl-)
- Benzalkonium chloride
This compound’s distinct structure and reactivity make it a valuable compound in various scientific and industrial applications.
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
502-98-7 |
|---|---|
Molecular Formula |
C2H4Cl2N6 |
Molecular Weight |
183.00 g/mol |
IUPAC Name |
(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine |
InChI |
InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+ |
InChI Key |
PMPQRINMBYHVSP-MDZDMXLPSA-N |
SMILES |
C(=NCl)(N)N=NC(=NCl)N |
Isomeric SMILES |
C(=N/Cl)(\N=N\C(=N\Cl)\N)/N |
Canonical SMILES |
C(=NCl)(N)N=NC(=NCl)N |
Key on ui other cas no. |
502-98-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















